Differential Neurotoxicity in Stem Cells
In a direct comparison using 46C mouse embryonic stem cell-derived neurons, treatment with Aβ25-35 at a lower concentration (50 µM) resulted in significantly less cell death (10%) compared to treatment with full-length Aβ1-42 at a higher concentration (100 µM) which induced 40% cell death [1]. This indicates that while both peptides are neurotoxic, Aβ25-35 achieves a similar functional outcome (comparable increase in intracellular ROS) with a distinct potency and at a different concentration threshold relative to Aβ1-42.
Aβ1-42: 40% cell death at 100 µM
| Evidence Dimension | Cell viability / Cell death |
|---|---|
| Target Compound Data | 10% cell injury/death at 50 µM |
| Comparator Or Baseline | Aβ1-42: 40% cell injury/death at 100 µM |
| Quantified Difference | 30% reduction in cell death with a 2x lower concentration |
| Conditions | 46C mouse embryonic stem cell-derived neurons, 24h treatment |
Why This Matters
This data is crucial for experimental design, as it defines the specific concentration window for Aβ25-35 to induce comparable oxidative stress without causing overwhelming cell death, enabling more nuanced mechanistic studies compared to full-length Aβ1-42.
- [1] Mansor NI, et al. Asymptomatic neurotoxicity of amyloid β-peptides (Aβ1-42 and Aβ25-35) on mouse embryonic stem cell-derived neural cells. Bosn J Basic Med Sci. 2021 Feb;21(1):98-110. doi: 10.17305/bjbms.2020.4639. View Source
